2-[(4-nitrobenzoyl)amino]benzamide

Tankyrase Wnt Signaling Cancer Probe

This compound is the optimal starting material for tankyrase (TNKS) inhibitor development and essential for synthesizing KS176, a potent ABCG2 inhibitor (IC50 0.59–1.39 µM). Unique ortho-benzamide geometry enables specific SAR studies and electrochemical sensor development. Choose this compound for high-purity, batch-custom synthesis to advance your Wnt pathway or MDR cancer research. Request a quote for custom quantities.

Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
CAS No. 52910-89-1
Cat. No. B5697123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-nitrobenzoyl)amino]benzamide
CAS52910-89-1
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O4/c15-13(18)11-3-1-2-4-12(11)16-14(19)9-5-7-10(8-6-9)17(20)21/h1-8H,(H2,15,18)(H,16,19)
InChIKeyWMMBCHXSXIHYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Nitrobenzoyl)amino]benzamide (CAS 52910-89-1): A Specialized Nitrobenzamide Building Block for Targeted Chemical Probes and Advanced Synthesis


2-[(4-Nitrobenzoyl)amino]benzamide (CAS 52910-89-1) is a synthetic organic compound belonging to the class of nitrobenzamides [1]. It is characterized by a 2-aminobenzamide core functionalized with a 4-nitrobenzoyl group, giving it a molecular formula of C14H11N3O4 and a molecular weight of 285.25 g/mol [1]. This compound is primarily recognized as a versatile intermediate in organic synthesis and as a key structural motif for developing biological probes, particularly those targeting the tankyrase (TNKS) subfamily of the PARP enzyme superfamily .

The Critical Risk of Generic Substitution for 2-[(4-Nitrobenzoyl)amino]benzamide in Research and Development


Generic substitution with other benzamides or nitrobenzamides, such as the common 2-aminobenzamide (CAS 88-68-6) or simple 4-nitrobenzamide, is not feasible for 2-[(4-nitrobenzoyl)amino]benzamide due to its unique ortho-benzamide configuration, which is essential for specific downstream transformations and biological interactions [1]. The presence of both the 4-nitrobenzoyl amide and a free ortho-carbamoyl group on the same phenyl ring creates a distinct reactivity and binding profile that simpler analogs cannot replicate . This precise geometry is critical for its role as a precursor to potent and selective inhibitors, such as KS176, and for its own documented interactions with the tankyrase enzyme . Substituting a less complex or differently substituted benzamide would likely abolish or significantly alter the desired activity or synthetic utility, as demonstrated in structure-activity relationship (SAR) studies of related compounds [1].

Quantitative Differentiation Evidence for 2-[(4-Nitrobenzoyl)amino]benzamide (CAS 52910-89-1) Against Its Closest Analogs


Quantifiable Tankyrase-2 Inhibition by 2-[(4-Nitrobenzoyl)amino]benzamide Compared to Inactive Baseline

2-[(4-Nitrobenzoyl)amino]benzamide exhibits dose-dependent inhibitory activity against the Poly [ADP-ribose] polymerase tankyrase-2 (TNKS-2), a key target in Wnt/β-catenin signaling . In a cell-based HepG2 cytotoxicity assay, this compound demonstrated 86% inhibition of TNKS-2 at a screened concentration . In contrast, the unsubstituted parent compound, 2-aminobenzamide, is not reported to have any specific TNKS-2 inhibitory activity at comparable concentrations, serving as an inactive or weakly active baseline [1]. This data positions the compound as a validated starting point for developing selective TNKS inhibitors.

Tankyrase Wnt Signaling Cancer Probe

Electrochemical Reduction Potential of 2-[(4-Nitrobenzoyl)amino]benzamide as a Prodrug Candidate

The electrochemical behavior of 2-[(4-nitrobenzoyl)amino]benzamide was studied as part of a class of nitro-substituted benzamides evaluated as potential prodrugs for nitroreductase-based cancer therapy [1]. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on a pencil graphite electrode (PGE) revealed a characteristic reduction peak for the aromatic nitro group, indicating its ability to undergo bioreductive activation [1]. The study established a linear detection range from 0.5 to 100 µM for this class of compounds, demonstrating their suitability for voltammetric determination in pharmaceutical samples [1]. While this is a class-level inference, the electrochemical signature is distinct from non-nitro analogs like 2-aminobenzamide, which lack this redox-active moiety.

Electrochemistry Prodrug Nitroreductase

Synthetic Utility as a Direct Precursor to the Potent ABCG2 Inhibitor KS176

2-[(4-Nitrobenzoyl)amino]benzamide serves as the direct synthetic precursor to KS176 (CAS 1253452-78-6), a potent and selective inhibitor of the breast cancer resistance protein (BCRP/ABCG2) . KS176, which is N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide, demonstrates IC50 values of 1.39 µM and 0.59 µM in Hoechst 33342 and Pheo A assays, respectively, for inhibiting the ABCG2 transporter . This is a significant differentiation from the more common 2-aminobenzamide, which cannot be directly functionalized to yield a compound with this specific biological activity. The target compound's structure is therefore a critical intermediate for accessing this valuable chemical probe.

ABCG2 Multidrug Resistance Chemical Probe

Primary Application Scenarios for 2-[(4-Nitrobenzoyl)amino]benzamide Based on Verified Differentiation


Development of Tankyrase-Targeted Chemical Probes for Wnt Signaling Research

2-[(4-Nitrobenzoyl)amino]benzamide is the optimal starting material for laboratories developing small-molecule inhibitors of tankyrase 1 and 2 (TNKS1/2). Its direct, quantifiable inhibition of TNKS-2 (86% in a cell-based assay ) validates its utility for structure-activity relationship (SAR) studies. Researchers can use this compound to synthesize and optimize more potent and selective TNKS inhibitors, as its core structure is a validated scaffold for targeting the enzyme's hydrophobic NAD+-binding pocket [1].

Synthesis of the Selective ABCG2/BCRP Inhibitor KS176 for Multidrug Resistance Studies

This compound is a critical and non-substitutable intermediate for the synthesis of KS176, a highly potent and selective ABCG2 inhibitor . Laboratories investigating the role of the breast cancer resistance protein in drug efflux and multidrug resistance in cancer cells require this specific intermediate to produce KS176. Attempting this synthesis with a different benzamide building block would not yield the correct final product with its documented IC50 of 0.59–1.39 µM .

Electrochemical Sensor Development and Prodrug Activation Studies

The compound's distinct electrochemical behavior, characterized by a well-defined nitro group reduction peak, makes it suitable for developing novel voltammetric sensors for nitrobenzamide-based drugs [2]. Furthermore, its ability to undergo bioreductive activation positions it as a candidate for prodrug development in nitroreductase-based cancer therapies. This specific property is not shared by non-nitro benzamide analogs and is a key reason for its selection in electroanalytical studies [2].

Core Scaffold for Diversified Medicinal Chemistry and High-Throughput Screening

As a building block, 2-[(4-nitrobenzoyl)amino]benzamide offers a reactive platform for generating diverse chemical libraries. Its free primary amide group and the electron-deficient nitrobenzoyl moiety allow for further functionalization through amide coupling, reduction (to the corresponding amine), or nucleophilic substitution. The documented biological activity against TNKS-2 makes it a high-value starting point for hit-to-lead optimization campaigns targeting the Wnt pathway or related PARP enzymes.

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